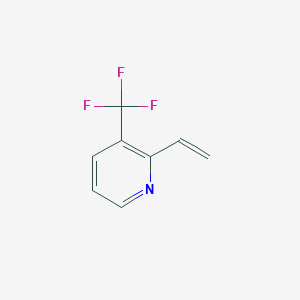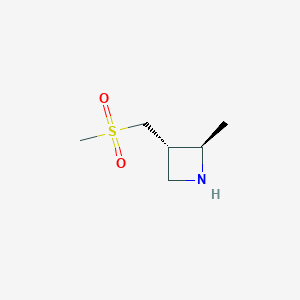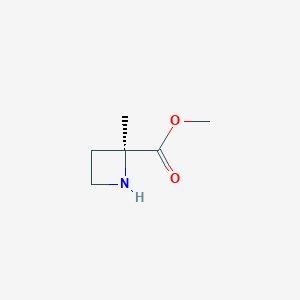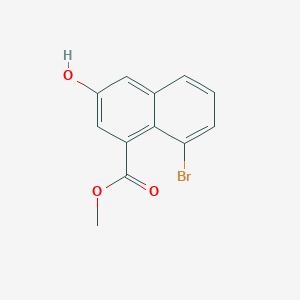
Methyl 8-bromo-3-hydroxy-1-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-bromo-3-hydroxy-1-naphthoate: is an organic compound with the molecular formula C12H9BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 8-bromo-3-hydroxy-1-naphthoate can be synthesized through the esterification of 8-bromo-3-hydroxy-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants overnight to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions would be essential for consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 8-bromo-3-hydroxy-1-naphthoate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through reactions such as nucleophilic aromatic substitution, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 8-bromo-3-hydroxy-1-naphthoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations, making it valuable in synthetic organic chemistry .
Biology and Medicine: Compounds similar to this compound have been studied for their anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require specific aromatic structures. Its bromine and hydroxyl groups provide sites for further functionalization, making it versatile for various applications .
Wirkmechanismus
The mechanism by which Methyl 8-bromo-3-hydroxy-1-naphthoate exerts its effects is not fully understood. similar compounds have been shown to interact with cellular pathways involving nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways are crucial in regulating inflammatory responses and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Methyl 6-bromo-2-naphthoate: Similar in structure but with the bromine atom at a different position, affecting its reactivity and applications.
Methyl 4-bromo-3-hydroxy-2-naphthoate: Another brominated naphthoate with different substitution patterns, leading to variations in chemical behavior.
Uniqueness: Methyl 8-bromo-3-hydroxy-1-naphthoate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both bromine and hydroxyl groups on the naphthalene ring allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C12H9BrO3 |
|---|---|
Molekulargewicht |
281.10 g/mol |
IUPAC-Name |
methyl 8-bromo-3-hydroxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H9BrO3/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6,14H,1H3 |
InChI-Schlüssel |
IBVSZFFUNIJLIP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C(=CC(=C1)O)C=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)

![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)
![Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)
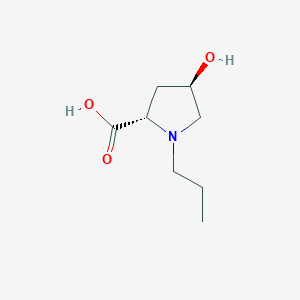
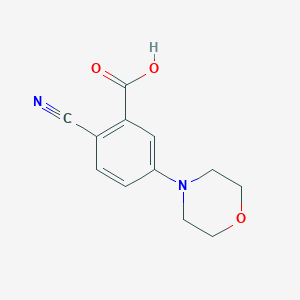
![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)

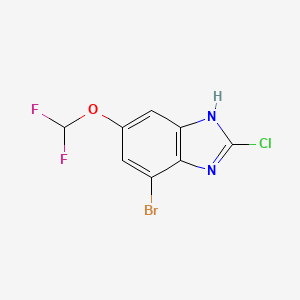
![2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate](/img/structure/B12859707.png)
